molecular formula C8H5IN2O B7981054 5-iodo-1H-quinazolin-4-one

5-iodo-1H-quinazolin-4-one

Cat. No.: B7981054
M. Wt: 272.04 g/mol
InChI Key: NLTHTTIZUVYMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1H-quinazolin-4-one is a versatile iodinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This quinazolinone derivative features a fused benzene and pyrimidine ring structure, with an iodine atom at the 5-position that makes it a useful intermediate for further synthetic modifications via cross-coupling reactions . Quinazolinones are recognized as privileged scaffolds in drug design due to their wide spectrum of biological activities . Researchers are particularly interested in quinazolinone derivatives for their potential antimicrobial properties. Structure-activity relationship (SAR) studies indicate that halogen substitution, particularly at positions such as 6 and 8 on the quinazolinone ring, can significantly improve antibacterial and antifungal efficacy . Furthermore, certain quinazolin-4-one derivatives have been identified as inhibitors of the HIF-1α transcriptional factor, a key target in cancer research due to its role in tumor hypoxia . The core quinazolinone structure is also found in compounds evaluated for other therapeutic areas, including anti-inflammatory and anticonvulsant applications . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTHTTIZUVYMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)I)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Functionalization of 5 Iodo 1h Quinazolin 4 One

Cross-Coupling Reactions Involving Carbon-Iodine Bonds in Quinazolinones

The carbon-iodine bond in iodinated quinazolinones is a key feature that allows for a wide array of chemical modifications. Its reactivity in cross-coupling reactions has been extensively exploited to synthesize a multitude of derivatives with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions of Iodinated Quinazolinones

Palladium catalysis has emerged as a powerful tool for the functionalization of aryl halides, and iodinated quinazolinones are no exception. The high reactivity of the C-I bond facilitates various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions provide efficient pathways for the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position of the quinazolinone core.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. yonedalabs.com This reaction is catalyzed by a palladium complex and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity of the aryl halide in the oxidative addition step generally follows the trend I > Br > Cl > F. libretexts.org

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org This palladium-catalyzed reaction is a versatile tool for the construction of complex olefinic structures. organic-chemistry.org The mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. libretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination. libretexts.org

Applications in Building Molecular Complexity from 5-iodo-1H-quinazolin-4-one

The aforementioned palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of a diverse range of 5-substituted quinazolinone derivatives. These reactions allow for the introduction of various substituents, including aryl, heteroaryl, vinyl, alkynyl, and amino groups, thereby enabling the exploration of structure-activity relationships and the development of novel compounds with desired properties. For instance, the synthesis of 5-substituted quinazolinone derivatives has been explored for their potential as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis and a target for anticancer drugs. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Iodinated Quinazolinones

Reaction TypeCoupling PartnersCatalyst SystemProduct Type
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ / Base5-Aryl-1H-quinazolin-4-one
Heck AlkenePd(OAc)₂ / Ligand / Base5-Vinyl-1H-quinazolin-4-one
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuI / Base5-Alkynyl-1H-quinazolin-4-one
Buchwald-Hartwig AminePd₂(dba)₃ / Ligand / Base5-Amino-1H-quinazolin-4-one

Mechanistic Studies of Iodination and Subsequent Transformations of Quinazolinone Derivatives

Understanding the mechanism of both the iodination of the quinazolinone core and the subsequent palladium-catalyzed transformations is crucial for optimizing reaction conditions and designing new synthetic strategies. Mechanistic investigations often involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, as well as computational methods.

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. libretexts.orglibretexts.orgwikipedia.org The nature of the palladium catalyst, ligands, base, and solvent all play a significant role in the efficiency and selectivity of these reactions. dtu.dk For instance, in the Buchwald-Hartwig amination, the choice of phosphine (B1218219) ligand is critical for achieving high yields and broad substrate scope. libretexts.org

Exploration of Novel Derivatization Strategies for this compound

Beyond the well-established palladium-catalyzed cross-coupling reactions, researchers are continuously exploring novel methods for the derivatization of this compound. These efforts aim to expand the chemical space accessible from this versatile building block and to develop more efficient and sustainable synthetic routes.

Newer synthetic methodologies might include the use of other transition metal catalysts, such as nickel or copper, which can offer different reactivity and selectivity profiles. Additionally, the development of one-pot or tandem reaction sequences that combine multiple transformations in a single operation can significantly improve synthetic efficiency. The exploration of photochemical or electrochemical methods for the functionalization of the C-I bond also represents a promising avenue for future research. The synthesis of novel quinazolin-4-one derivatives and their acyclonucleoside analogs has been an area of active investigation, highlighting the ongoing interest in expanding the chemical diversity of this scaffold. asianpubs.org

Medicinal Chemistry and Structure Activity Relationship Sar of Iodinated Quinazolinones

Design Principles for Quinazolinone-Based Therapeutic Agents

The design of quinazolinone-based therapeutic agents is guided by several key principles aimed at optimizing their interaction with biological targets and enhancing their pharmacokinetic profiles. The versatility of the quinazolinone nucleus allows for substitutions at multiple positions, primarily at the 2, 3, 6, 7, and 8-positions, which significantly influence their biological activity. nih.govnih.gov

Key design strategies often involve:

Scaffold Hopping and Bioisosteric Replacement: The quinazolinone core itself can serve as a bioisostere for other heterocyclic systems, providing a rigid framework for orienting functional groups in a spatially defined manner to interact with target receptors.

Substitution at Position 2: This position is frequently modified to introduce a variety of aryl or alkyl groups that can project into binding pockets of target enzymes or receptors. The nature of the substituent at this position is crucial for determining the compound's mechanism of action and potency. For instance, substitution with an aromatic ring at this position is often essential for antimicrobial activities. nih.gov

Halogenation: The incorporation of halogens, such as iodine, is a common strategy to enhance biological activity. Halogens can increase lipophilicity, which may improve membrane permeability, and can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets. nih.govnih.gov

Molecular Hybridization: This approach involves combining the quinazolinone scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or dual-acting properties. This can lead to the development of multi-target agents with improved efficacy and reduced potential for drug resistance. dundee.ac.uk

The overarching goal of these design principles is to achieve a high degree of complementarity between the quinazolinone derivative and its biological target, leading to enhanced potency and selectivity.

Impact of Halogenation (Specifically Iodine at Position 5) on Molecular Interactions

The introduction of a halogen atom, particularly iodine, at the 5-position of the 1H-quinazolin-4-one ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. While much of the available literature focuses on substitutions at other positions, the principles of halogenation provide a framework for understanding the potential impact of a 5-iodo substituent.

Iodine, being the largest and most polarizable of the stable halogens, can significantly impact ligand-receptor binding affinity through several mechanisms:

Hydrophobic Interactions: The bulky and lipophilic nature of the iodine atom can enhance hydrophobic interactions with nonpolar pockets within the receptor's binding site. This increased lipophilicity can lead to a stronger association between the ligand and the receptor. nih.gov

Steric Effects: The size of the iodine atom can also play a crucial role in determining the orientation of the molecule within the binding site. A well-placed iodine atom can promote a more favorable binding conformation, leading to enhanced activity. Conversely, steric hindrance can also occur if the iodine atom clashes with the receptor, leading to a decrease in affinity.

For example, in the context of EGFR kinase inhibitors, the presence of halogen substituents on the 4-aniline moiety of the quinazoline (B50416) core has been shown to increase affinity through hydrophobic interactions within the ATP-binding cleft. nih.gov While this is a different position, it highlights the general principle of how halogens can enhance binding.

The introduction of an iodine atom at the 5-position also modulates key physicochemical parameters that are critical for a molecule's biological activity:

Lipophilicity: Iodination generally increases the lipophilicity of a molecule. nih.gov This can have a significant impact on its absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance membrane permeability and cellular uptake, but excessive lipophilicity can lead to poor solubility and increased non-specific binding.

Electronic Effects: Iodine is an electron-withdrawing group, which can influence the electron distribution within the quinazolinone ring system. This can affect the pKa of the molecule and its ability to participate in other electronic interactions with the target receptor.

Metabolic Stability: The presence of an iodine atom can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of the compound. Iodinated derivatives are often characterized as being stable and non-toxic. nih.gov

The strategic placement of an iodine atom at the 5-position, therefore, represents a powerful tool for medicinal chemists to fine-tune the pharmacological profile of quinazolinone-based compounds.

Structure-Activity Relationship (SAR) Studies on 5-iodo-1H-quinazolin-4-one Derivatives

The position of the iodine atom on the quinazolinone ring is a critical determinant of its biological activity. While direct SAR studies on a wide range of this compound derivatives are not extensively documented in the provided search results, inferences can be drawn from studies on other iodinated isomers and general SAR principles of quinazolinones.

For instance, studies on 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have shown that iodination at these positions can significantly improve antibacterial activity. nih.gov Another study on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives revealed that the iodine at position 6 increases lipophilicity and molecular absorption, contributing to their cytotoxic activity. nih.gov These findings suggest that the position of the iodine atom plays a crucial role in modulating the biological activity, likely by influencing the molecule's interaction with its specific biological target.

The following table summarizes the observed activities of some iodinated quinazolinone derivatives, highlighting the importance of the substitution pattern.

Compound/Derivative ClassIodine Position(s)Observed Biological Activity
6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones6 and 8Improved antibacterial activity nih.gov
6-Iodo-2-methylquinazolin-4-(3H)-one derivatives6Cytotoxic activity on various cancer cell lines nih.govrsc.org
Iodinated quinazolinones bearing a sulfonamide moietyNot specifiedAntioxidant and radioprotective activity dundee.ac.uk

SAR studies aim to connect specific changes in a molecule's structure to its mechanism of action. For this compound derivatives, this would involve synthesizing a series of analogs with variations at other positions (e.g., at the 2- and 3-positions) and evaluating their biological activity.

For example, in a study of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives with antitumor activity, molecular docking studies suggested that these compounds act as inhibitors of dihydrofolate reductase (DHFR). nih.govrsc.org The iodine atom at position 6 was shown to have important interactions with a specific residue in the enzyme's active site. nih.gov This provides a mechanistic rationale for the observed biological activity and underscores the importance of the iodine atom's position.

The table below outlines how specific structural modifications in a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives with cytotoxic activity correlate with their potency, providing insights into the SAR.

Compound IDR-group at N3Target Cell LineIC50 (µM)
3a 4-bromophenylHL6021 nih.govrsc.org
3b 4-chlorophenylU93758 nih.govrsc.org
3d 3,4-dichlorophenylHeLa10 nih.govrsc.org
3e 3-chloro-2-fluorophenylT98G12 nih.govrsc.org
3h 3-chloro-4-fluorophenylT98G22 nih.govrsc.org

These data indicate that the nature of the substituent at the N3 position, in conjunction with the iodine at position 6, significantly influences the cytotoxic potency and selectivity against different cancer cell lines. Specifically, the presence of chloro and bromo substituents on the N3-phenyl ring appears to be favorable for activity. nih.govrsc.org

While these examples focus on the 6-iodo isomer, they provide a valuable framework for designing and interpreting SAR studies on this compound derivatives. Such studies would be crucial for understanding the precise role of the 5-iodo substituent and for optimizing the therapeutic potential of this class of compounds.

Molecular Mechanism of Action and Biological Targets of Quinazolinone Derivatives

Inhibition of Key Biological Targets by Quinazolinone Scaffolds

Quinazolinone derivatives have been successfully designed to inhibit a range of specific molecular targets implicated in various diseases, particularly cancer and neurodegenerative disorders.

A primary mechanism of action for many quinazolinone-based compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling, proliferation, and survival. nih.gov

Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) skeleton is a well-established pharmacophore for targeting EGFR, a tyrosine kinase whose overexpression is linked to numerous cancers. nih.govnih.govnih.gov Marketed anticancer drugs such as Gefitinib and Erlotinib are quinazoline derivatives that act as EGFR inhibitors. nih.govnih.gov Research has shown that novel 3-methyl-quinazolinone derivatives can inhibit wild-type EGFR tyrosine kinase (EGFRwt-TK) with potent anti-proliferative activity against EGFR-overexpressing cancer cell lines. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is largely driven by the VEGFR signaling pathway. nih.govmdpi.com Quinazolinone derivatives have been developed as potent dual inhibitors of both EGFR and VEGFR-2, offering a combined approach to restrict tumor growth and its blood supply. nih.govijpbs.comtbzmed.ac.ir

Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the progression of the cell cycle. nih.gov Abnormalities in their function are a hallmark of cancer. nih.gov Certain quinazolinone derivatives have been identified as inhibitors of CDKs. For instance, one compound was identified as an inhibitor of both cyclin-dependent kinase 4 (Cdk4) and microtubule polymerization, with an IC50 of 0.47 µM for Cdk4. mdpi.com Another study developed quinazolinone-based derivatives that displayed significant inhibitory action against CDK2. nih.gov

Table 1: Examples of Quinazolinone Derivatives as Kinase Inhibitors

Compound Target Kinase IC50 Value Reference
Derivative (106) Cdk4 0.47 µM mdpi.com
Gefitinib EGFR ~27.41% inhibition at 10 µM (A549 cells) nih.gov
Erlotinib EGFR N/A nih.gov
Compound 5c CDK2 Significant inhibitory action nih.gov

Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of DNA, and its inhibition is a proven strategy for both anticancer and antibacterial therapies. nih.govbenthamdirect.com Quinazolinone derivatives have been designed and synthesized as effective DHFR inhibitors. nih.goveurekaselect.com In one study, compound 3e was found to be more potent than the antibacterial drug trimethoprim (B1683648) against Escherichia coli DHFR, with an IC50 of 0.158 µM. nih.govresearchgate.net The same compound also inhibited human DHFR with an IC50 value of 0.527 µM, demonstrating its potential as an anticancer agent by inducing cell cycle arrest and apoptosis. nih.govresearchgate.net Another compound, 3d, showed high inhibitory activity against Staphylococcus aureus DHFR with an IC50 of 0.769 µM. nih.govresearchgate.net

Table 2: DHFR Inhibition by Quinazolinone Derivatives

Compound Target DHFR IC50 Value (µM) Reference Drug Reference Drug IC50 (µM)
3e Human DHFR 0.527 ± 0.028 Methotrexate 0.118 ± 0.006
3e E. coli DHFR 0.158 ± 0.01 Trimethoprim 0.226 ± 0.014

Data sourced from a 2023 study on quinazolinone-based DHFR inhibitors. nih.govresearchgate.net

The quinazoline scaffold has also been explored for its therapeutic potential in Alzheimer's disease (AD). nih.gov The mechanisms in this context involve modulating key pathological features of the disease. nih.gov

Cholinesterase Inhibition: Many quinazolin-4(3H)-one derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for breaking down the neurotransmitter acetylcholine. researchgate.net This inhibitory action is a primary strategy for managing the symptoms of AD. nih.gov

Beta-Amyloid Aggregation Modulation: The aggregation of amyloid-beta (Aβ) peptides into toxic plaques is a central event in AD pathology. nih.govfrontiersin.org Studies have shown that certain quinazoline derivatives can effectively inhibit the aggregation of both Aβ40 and Aβ42. nih.gov For example, the derivative N4-(4-bromobenzyl)quinazoline-2,4-diamine (compound 3k) was identified as a highly potent Aβ40 aggregation inhibitor with an IC50 of approximately 80 nM. nih.gov Other quinazolinone hybrids have been shown to modulate the aggregation process, potentially by co-assembling with Aβ oligomers and redirecting them to less toxic forms. consensus.app

Microtubules are essential components of the cellular cytoskeleton involved in cell division, making them an important target for anticancer drugs. nih.govmdpi.com Several quinazolinone derivatives have been shown to exert their cytotoxic effects by disrupting microtubule dynamics. nih.govnih.gov These compounds inhibit tubulin polymerization, which leads to a disordered microtubule organization and ultimately triggers mitotic arrest and apoptosis. mdpi.comacs.org For example, compound (105), a 2,3-dihydroquinazolin-4(1H)-one derivative, was found to significantly inhibit microtubule protein polymerization in vitro. mdpi.com Another compound, MPC-6827, was designed as a tubulin polymerization inhibitor that blocks cells in the G2-M phase of the cell cycle. nih.gov The activity of some of these compounds has been shown to be more potent than established microtubule disruptors like combretastatin. mdpi.com

Table 3: Tubulin Polymerization Inhibition by Quinazolinone Derivatives

Compound IC50 of Tubulin Polymerization Inhibition Reference
Derivative (106) 0.6 µM mdpi.com

Cellular Pathway Modulation by Quinazolinone Compounds

The inhibition of specific biological targets by quinazolinone derivatives translates into broader effects on cellular pathways, most notably the cell cycle.

A common downstream effect of the various molecular mechanisms of quinazolinone compounds is the induction of cell cycle arrest, which prevents cancer cells from proliferating. mdpi.comresearchgate.net

This arrest can occur at different phases of the cell cycle depending on the specific compound and its primary target. For instance, compounds that disrupt microtubule polymerization typically cause arrest in the G2/M phase, as the cell is unable to properly form the mitotic spindle for division. mdpi.comnih.gov Several quinazolinone derivatives have been shown to induce G2/M phase arrest, often followed by apoptosis. mdpi.com

Inhibition of DHFR by compounds like 3e has been shown to cause cell cycle arrest primarily at the S phase, consistent with the role of DHFR in DNA synthesis. nih.gov

Similarly, CDK2 inhibitors based on the quinazolinone scaffold can lead to cell cycle cessation at the S and G2/M phases. nih.gov This ability to halt cell division is a key component of the anticancer activity observed for this class of compounds. mdpi.comnih.gov

Role of 5-iodo-1H-quinazolin-4-one as a Chemical Probe in Biological Systems

Currently, there is no information to suggest that This compound is utilized as a chemical probe in biological systems. Its synthesis has been described in the context of structure-activity relationship (SAR) studies for developing therapeutic agents targeting other biological endpoints, such as TSHR agonists or HIF-1α inhibitors, rather than for use as a tool to investigate biological processes.

Computational Chemistry and in Silico Approaches for 5 Iodo 1h Quinazolin 4 One Research

Molecular Docking Studies of Quinazolinone-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as iodinated quinazolinones, interact with their biological targets at a molecular level.

Molecular docking simulations are instrumental in predicting the binding affinities of iodinated quinazolinone derivatives to various protein targets. These studies calculate a scoring function to estimate the binding free energy, which often correlates with experimental biological activity.

In a study focused on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives as potential antitumor agents, molecular docking results revealed a strong correlation between the experimentally determined cytotoxic activity (IC₅₀) and the calculated binding affinity for the enzyme dihydrofolate reductase (DHFR), a key target in cancer therapy. rsc.orgnih.gov This predictive relationship allows researchers to prioritize the synthesis of compounds with the most promising computational profiles. For instance, compound 3d from this series, which showed significant activity against the HeLa cervical cancer cell line, was also identified as the most potent compound in docking studies. rsc.orgrsc.org

Similarly, docking studies of radioiodinated quinazolinone prodrugs with human placental alkaline phosphatase (PLAP) were used to calculate inhibition constants and guide the design of derivatives with the most favorable binding interactions. nih.gov These predictive models are crucial for understanding the nuanced effects of structural modifications on the binding efficacy of the ligands.

Table 1: Correlation of Experimental Activity and Predicted Binding Affinity for Selected 6-iodo-2-methylquinazolin-4-(3H)-one Derivatives

Compound Target Cancer Cell Line Experimental Activity (IC₅₀ in µM) Predicted Binding Affinity (ΔG)
3a HL60 21 Data not specified
3d HeLa 10 Most potent in docking studies
3e T98G 12 Data not specified

| 3h | T98G | 22 | Data not specified |

This table is generated from data in the source material. nih.govrsc.org

A primary outcome of molecular docking is the detailed visualization of how a ligand fits into the active site of a protein and the specific intermolecular interactions that stabilize the complex. These studies are critical for identifying key amino acid residues and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For iodinated quinazolinones targeting DHFR, docking simulations identified the active site of the enzyme as the primary binding location. rsc.orgnih.gov The analysis revealed important interactions between the ligand and key residues. Specifically, van der Waals interactions were predominant with amino acids such as L23, L68, and T57. nih.gov Furthermore, π-stacking interactions between the quinazolinone aromatic ring and residues F32 and F35 were observed, along with a notable interaction between the iodine atom and residue R71. nih.gov

In studies of other quinazolinone derivatives, docking has been used to map binding to different targets like the nuclear factor κB (NF-κB) receptor, identifying two distinct binding regions based on the ligand's size and substituents. nih.gov These detailed interaction maps provide a structural basis for the observed biological activities and guide further chemical modifications to enhance potency and selectivity.

Table 2: Key Interaction Modes for Iodinated Quinazolinones with DHFR

Interaction Type Key Amino Acid Residues Ligand Moiety Involved
van der Waals L23, L68, T57 General structure
π-Stacking F32, F35 Quinazolinone aromatic ring

This table is synthesized from information provided in the source material. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Iodinated Quinazolinones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov

For iodinated quinazolinones, three-dimensional QSAR (3D-QSAR) studies, particularly using Comparative Molecular Field Analysis (CoMFA), have been successfully employed to develop predictive models. nih.gov These models are built using a "training set" of compounds with known biological activities to establish a correlation. The predictive power of the resulting model is then validated using an external "test set" of compounds.

In a study of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, a robust CoMFA model was developed. nih.gov The model demonstrated excellent internal predictive power, confirmed by various cross-validation methods, and yielded a high conventional correlation coefficient (R²) of 0.996. nih.gov Such reliable QSAR models are invaluable for predicting the cytotoxic activity of newly designed, unsynthesized quinazolinone compounds, thereby saving significant time and resources in the drug development pipeline. nih.govnih.gov

Table 3: Statistical Quality of a CoMFA Model for Iodinated Quinazolinones

Statistical Parameter Value Indication
Q² (LOO Cross-validation) 0.854 Excellent internal predictive power
R² (Non-cross-validated) 0.996 High correlation between predicted and experimental activity
F-test value 666.323 High statistical significance

This table is based on data from the source material. nih.gov

Beyond prediction, QSAR models provide insights into the key structural features that govern the biological activity of a molecule. By generating contour maps, these models visualize the regions around the molecule where certain physicochemical properties (e.g., steric, electrostatic, hydrophobic) are favorable or unfavorable for activity.

For iodinated quinazolinones targeting DHFR, 3D-QSAR analysis highlighted several structural determinants for potency. The contour maps indicated that the presence of electron-withdrawing and lipophilic groups at the para-position of the phenyl ring attached to the quinazolinone core enhances antitumor activity. nih.govrsc.org Additionally, the analysis pointed to the importance of hydrophobic interactions involving the quinazolinone ring within the DHFR active site. nih.govrsc.org This information is crucial for medicinal chemists to rationally design new derivatives with improved potency by modifying the structure to better fit the identified pharmacophoric requirements.

Advanced Computational Methodologies in Quinazolinone Research

While molecular docking and QSAR are foundational techniques, more advanced computational methods are increasingly being applied to quinazolinone research to provide a more dynamic and accurate picture of molecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. In the context of quinazolinone research, MD simulations can validate the stability of ligand-protein complexes predicted by docking. researchgate.netnih.gov By simulating the complex in a dynamic environment (e.g., in a water box), researchers can assess whether the initial binding pose is maintained and analyze the flexibility of key residues in the binding pocket. researchgate.nettandfonline.com This provides a more realistic understanding of the binding event than static docking models.

MM/PBSA and MM/GBSA Methods: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for calculating the binding free energy of a ligand to a protein. tandfonline.com These calculations are typically performed on snapshots taken from an MD simulation trajectory and can offer a more accurate estimation of binding affinity than the scoring functions used in molecular docking. nih.govnih.gov For quinazolinone derivatives, these methods have been used to refine binding energy predictions and identify the specific residues that contribute most significantly to the binding energy. nih.govnih.gov

Machine Learning and Other In Silico Approaches: Modern drug discovery increasingly leverages machine learning algorithms for developing more sophisticated QSAR models and for screening large virtual libraries of compounds. nih.govkfupm.edu.sa These advanced computational techniques, along with fragment-based drug discovery and other computer-assisted drug design (CADD) strategies, are accelerating the identification of novel quinazolinone-based therapeutic agents. researchgate.netscienceopen.com

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. For 5-iodo-1H-quinazolin-4-one, DFT calculations can elucidate a variety of electronic properties that are crucial for understanding its reactivity and spectroscopic behavior.

DFT is employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations are fundamental for determining the most stable three-dimensional arrangement of the atoms. Furthermore, DFT is instrumental in calculating the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Another significant application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how this compound might interact with other molecules, including biological receptors. In many quinazolinone derivatives, the oxygen and nitrogen atoms of the heterocyclic ring are identified as potential sites for electrophilic attack. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of a Halogenated Quinazolinone Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Energy Gap4.7 eV
Dipole Moment3.2 D

Note: The values in this table are representative examples based on DFT calculations for similar halogenated quinazolinone structures and are intended for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the dynamic nature of this compound.

Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) of the molecule and their relative energies. For a relatively rigid structure like the quinazolinone core, the conformational flexibility might be limited. However, if substituents were added to the core, a more extensive conformational search would be necessary.

Molecular dynamics simulations provide a time-resolved depiction of a molecule's behavior, offering insights that are not accessible from static models. researchgate.net In an MD simulation, the atoms of this compound are treated as classical particles, and their motions are governed by a force field that approximates the potential energy of the system. By simulating the molecule over a period of time (typically nanoseconds to microseconds), researchers can observe its vibrational and rotational motions, as well as any conformational changes. When studying the interaction of a ligand with a protein, MD simulations can assess the stability of the ligand-protein complex. rsc.org Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms over time and indicates the stability of the simulation, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. researchgate.net

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Small Molecule in Solution

ParameterValue/Description
Simulation SoftwareGROMACS / AMBER
Force FieldOPLS-AA / GAFF
Solvent ModelTIP3P Water
Simulation Time100 ns
Temperature300 K
Pressure1 bar

Note: This table presents typical parameters for an MD simulation and does not represent a specific simulation of this compound.

In Silico Studies for Compound Optimization and Profiling

In silico methods are extensively used in drug discovery to optimize lead compounds and predict their pharmacokinetic properties, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. For this compound, these computational tools can help assess its drug-likeness and guide the design of derivatives with improved properties. researchgate.net

Molecular docking is a key technique used to predict the preferred binding orientation of a molecule to a biological target, such as an enzyme or receptor. rsc.org This method is crucial for understanding the potential mechanism of action of this compound and for identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. Studies on similar iodinated quinazolinones have utilized molecular docking to investigate their binding to targets like dihydrofolate reductase (DHFR). nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For quinazolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to identify the structural features that are important for a particular biological effect. rsc.org

ADMET prediction is another critical in silico step. Various computational models are available to estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. nih.govumi.ac.id These predictions help to identify potential liabilities of a compound early in the drug discovery process, allowing for modifications to be made to improve its pharmacokinetic profile. Many of these predictive models are based on well-established guidelines like Lipinski's Rule of Five. researchgate.net

Table 3: Representative In Silico ADMET Profile for a Quinazolinone Derivative

ADMET PropertyPredicted Value/Outcome
Molecular Weight< 500 g/mol
LogP (Octanol-Water Partition Coefficient)< 5
Hydrogen Bond Donors< 5
Hydrogen Bond Acceptors< 10
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
Ames MutagenicityNon-mutagenic

Note: The data in this table are representative predictions for a drug-like quinazolinone derivative and are for illustrative purposes only.

Future Research Directions and Translational Perspectives for 5 Iodo 1h Quinazolin 4 One

Development of Next-Generation Synthetic Methodologies

The efficient and sustainable synthesis of 5-iodo-1H-quinazolin-4-one and its derivatives is paramount for facilitating further research and development. Future efforts will likely focus on the integration of cutting-edge technologies and greener chemical practices.

Integration of Artificial Intelligence and Machine Learning in Drug Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and development. These computational tools can be applied to predict the biological activities of novel this compound derivatives, thereby prioritizing the synthesis of compounds with the highest potential. ML algorithms, such as random forests, support vector machines, and artificial neural networks, are increasingly used in quantitative structure-activity relationship (QSAR) modeling to predict the therapeutic efficacy of new chemical entities.

Furthermore, AI can be instrumental in optimizing synthetic routes. By analyzing vast datasets of chemical reactions, AI can propose novel and efficient synthetic pathways, potentially reducing the number of steps, improving yields, and minimizing the generation of byproducts. This predictive power can significantly accelerate the drug development pipeline for quinazolinone-based compounds.

Novel Catalytic Systems and Advancements in Green Chemistry for Quinazolinones

Recent advancements in synthetic organic chemistry have emphasized the development of environmentally benign and sustainable methodologies. For the synthesis of quinazolinones, this includes the use of novel catalytic systems and green chemistry principles. Transition-metal-free synthesis is an attractive alternative for accessing biologically active heterocycles, avoiding the environmental and economic drawbacks associated with metal catalysts.

Green chemistry approaches for quinazolinone synthesis include microwave-assisted synthesis, the use of green solvents like water, and the development of one-pot multicomponent reactions that increase efficiency and reduce waste. For instance, methods utilizing iodine-promoted oxidative cross-coupling reactions provide a sustainable alternative to traditional synthetic approaches for constructing highly conjugated quinazolinone systems. The continual development of such methodologies will be crucial for the environmentally responsible production of this compound and its derivatives.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The quinazolinone scaffold is known to interact with a wide array of biological targets, suggesting that this compound and its derivatives may have undiscovered therapeutic applications. A significant future research direction will be the identification of novel molecular targets and the elucidation of their underlying mechanistic pathways.

Quinazolinone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This versatility suggests that the core structure can be adapted to interact with numerous biological macromolecules. For example, certain quinazolinone analogs have been identified as inhibitors of enzymes such as thymidylate synthase and poly-(ADP-ribose) polymerase (PARP). The unique electronic properties conferred by the iodine atom at the 5-position of this compound could lead to interactions with previously unidentified biological targets.

Rational Design of Highly Selective and Potent Quinazolinone Derivatives

Building upon the foundational structure of this compound, the rational design of new derivatives holds the key to developing highly selective and potent therapeutic agents. Structure-activity relationship (SAR) studies are fundamental in this endeavor, guiding the modification of the quinazolinone core to enhance its interaction with specific biological targets.

The iodine atom at the 5-position offers a strategic point for modification. Its presence can influence the compound's pharmacokinetic and pharmacodynamic properties. SAR studies have shown that substitutions at various positions of the quinazolinone ring can significantly impact biological activity. For instance, the introduction of different functional groups can modulate the compound's binding affinity and selectivity for a particular target. Computational tools, such as molecular docking and 3D-QSAR, can be employed to predict how structural modifications will affect the binding of this compound derivatives to their targets, thereby guiding the synthesis of more effective compounds.

Potential for this compound as a Modular Building Block in Complex Chemical Synthesis

The presence of a halogen atom, specifically iodine, on the quinazolinone ring makes this compound a valuable intermediate in organic synthesis. Halogenated quinazolinones are versatile synthetic building blocks for metal-catalyzed carbon-carbon and carbon-heteroatom bond formation reactions. nih.govmdpi.com

The carbon-iodine bond is particularly reactive, making it amenable to a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. nih.govmdpi.com This reactivity allows for the introduction of a wide range of substituents at the 5-position of the quinazolinone core, facilitating the creation of diverse chemical libraries for drug screening. The ability to selectively functionalize the 5-position provides a powerful tool for medicinal chemists to fine-tune the biological activity of quinazolinone derivatives. This modularity is essential for the systematic exploration of the chemical space around the quinazolinone scaffold and for the development of compounds with optimized therapeutic properties.

Integration of Chemical Biology Tools for Mechanistic Elucidation and Target Validation

To fully understand the therapeutic potential of this compound and its derivatives, it is crucial to elucidate their mechanisms of action and validate their biological targets. Chemical biology provides a powerful toolkit for achieving these goals. Techniques such as activity-based protein profiling (ABPP) and photoaffinity labeling are invaluable for identifying the direct molecular targets of small molecules within a complex biological system. nih.govnih.gov

ABPP utilizes chemical probes that covalently bind to the active sites of specific enzymes, allowing for their identification and characterization. nih.gov A derivative of this compound could be functionalized to create an ABPP probe, enabling the discovery of its enzymatic targets. Similarly, photoaffinity labeling involves the use of a photoreactive chemical probe that, upon irradiation with light, forms a covalent bond with its target protein. nih.gov This technique can be used to identify both known and unknown targets of a bioactive compound. The integration of these chemical biology tools will be instrumental in validating the targets of this compound derivatives and in unraveling their precise mechanisms of action, which is a critical step in the translation of these compounds into clinical candidates.

Q & A

Q. What are the established synthetic routes for 5-iodo-1H-quinazolin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of quinazolinone derivatives often involves cyclization of anthranilic acid derivatives or modifications of preformed quinazolinone scaffolds. For iodinated analogs like this compound, regioselective iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Solvent choice (e.g., DMF or acetic acid) and temperature (60–100°C) significantly impact yield and purity. For example, highlights a method for synthesizing 3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one via hydrogenation, which could be adapted for iodination by substituting reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

Q. How can researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Key characterization techniques include:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify the presence of the iodine substituent (e.g., deshielding effects on adjacent protons) and quinazolinone backbone. provides a template for interpreting NMR data for pyrazole analogs, which can be cross-referenced .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C8H4IN3O\text{C}_8\text{H}_4\text{IN}_3\text{O}, expected [M+H]+^+ = 290.9402).
  • Elemental Analysis : To validate stoichiometry, particularly iodine content.
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related quinazolinones in .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested per EN 374), lab coats, and safety goggles. emphasizes the importance of leak-tight gloves and post-handling handwashing .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Collect iodinated waste separately for halogen-specific disposal, as per institutional guidelines .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading, or iodine source). A systematic approach includes:
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters like temperature, solvent, and stoichiometry.
  • Comparative Analysis : Replicate methods from (hydrogenation) and (base-promoted cyclization) to identify critical variables. For example, iodine incorporation may require inert atmospheres to prevent oxidation .
  • Mechanistic Studies : Probe reaction pathways using DFT calculations or isotopic labeling to clarify rate-limiting steps .

Q. What strategies improve the regioselectivity of iodination in quinazolin-4-one derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Directing Groups : Introduce electron-donating/withdrawing groups (e.g., -NH2_2, -NO2_2) at specific positions to direct iodine to the C5 site. discusses regioselective synthesis of imidazolones using directing groups, which can be extrapolated .
  • Catalytic Systems : Use transition metals (e.g., Pd/Cu) to mediate C–H activation, as seen in for related heterocycles .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance iodine electrophilicity, favoring C5 substitution .

Q. How can this compound serve as a precursor for catalytic or medicinal chemistry applications?

  • Methodological Answer :
  • Cross-Coupling Reactions : The iodine atom enables Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups, expanding structural diversity. highlights imidazolones as pronucleophiles in asymmetric catalysis, suggesting similar utility for quinazolinones .
  • Biological Probes : Radiolabel with 125I^{125}I for imaging studies or modify the scaffold to target kinase inhibitors, as in for imidazolone-based angiotensin II receptor antagonists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.